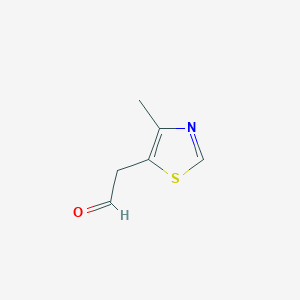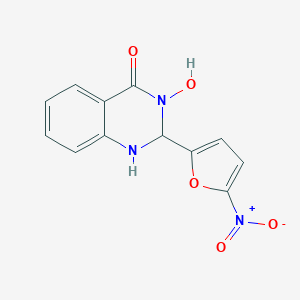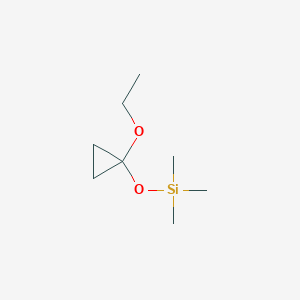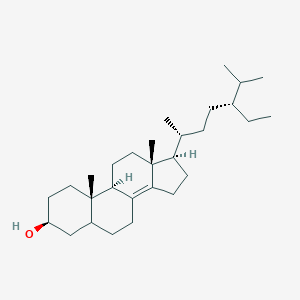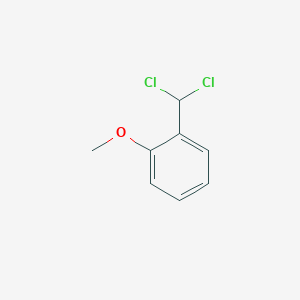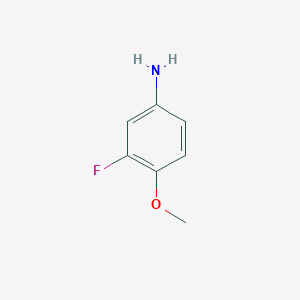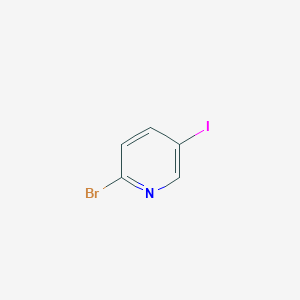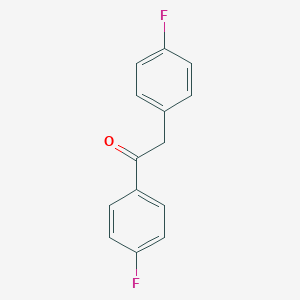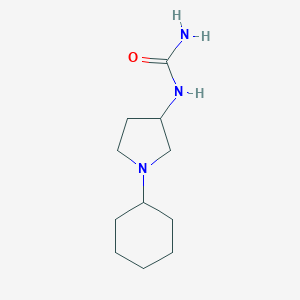
(1-Cyclohexyl-3-pyrrolidinyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Cyclohexyl-3-pyrrolidinyl)urea, also known as CPU, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CPU is a white crystalline solid that is soluble in water and polar solvents. This compound has shown promise in the fields of medicine, agriculture, and material science.
Wirkmechanismus
The mechanism of action of (1-Cyclohexyl-3-pyrrolidinyl)urea is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. (1-Cyclohexyl-3-pyrrolidinyl)urea has been found to increase the levels of GABA, a neurotransmitter that inhibits brain activity, and decrease the levels of glutamate, a neurotransmitter that excites brain activity. This modulation of neurotransmitter systems is believed to be responsible for the anticonvulsant, antidepressant, and anxiolytic properties of (1-Cyclohexyl-3-pyrrolidinyl)urea.
Biochemical and Physiological Effects:
(1-Cyclohexyl-3-pyrrolidinyl)urea has been shown to have a range of biochemical and physiological effects. In animal studies, (1-Cyclohexyl-3-pyrrolidinyl)urea has been found to decrease the severity and frequency of seizures. Additionally, (1-Cyclohexyl-3-pyrrolidinyl)urea has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. This increase in BDNF levels is believed to be responsible for the antidepressant effects of (1-Cyclohexyl-3-pyrrolidinyl)urea.
Vorteile Und Einschränkungen Für Laborexperimente
(1-Cyclohexyl-3-pyrrolidinyl)urea has several advantages for lab experiments. It is a stable and easily synthesized compound that can be produced in large quantities. Additionally, (1-Cyclohexyl-3-pyrrolidinyl)urea has been found to have a low toxicity profile, making it safe for use in animal studies. However, one limitation of (1-Cyclohexyl-3-pyrrolidinyl)urea is its limited solubility in non-polar solvents, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of (1-Cyclohexyl-3-pyrrolidinyl)urea. One area of research is the development of more efficient and cost-effective synthesis methods. Additionally, further studies are needed to fully understand the mechanism of action of (1-Cyclohexyl-3-pyrrolidinyl)urea and its potential applications in the treatment of neurodegenerative diseases. Finally, the development of novel derivatives of (1-Cyclohexyl-3-pyrrolidinyl)urea with improved properties is an area of active research.
Synthesemethoden
The synthesis of (1-Cyclohexyl-3-pyrrolidinyl)urea involves the reaction of cyclohexylamine with urea in the presence of a catalyst. The reaction is conducted under mild conditions and yields a high purity product. The synthesis of (1-Cyclohexyl-3-pyrrolidinyl)urea has been optimized to increase the yield and reduce the production cost.
Wissenschaftliche Forschungsanwendungen
(1-Cyclohexyl-3-pyrrolidinyl)urea has been extensively studied for its potential applications in the field of medicine. It has been found to have anticonvulsant, antidepressant, and anxiolytic properties. (1-Cyclohexyl-3-pyrrolidinyl)urea has shown promise as a potential treatment for epilepsy, depression, and anxiety disorders. Additionally, (1-Cyclohexyl-3-pyrrolidinyl)urea has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
18471-33-5 |
|---|---|
Produktname |
(1-Cyclohexyl-3-pyrrolidinyl)urea |
Molekularformel |
C11H21N3O |
Molekulargewicht |
211.3 g/mol |
IUPAC-Name |
(1-cyclohexylpyrrolidin-3-yl)urea |
InChI |
InChI=1S/C11H21N3O/c12-11(15)13-9-6-7-14(8-9)10-4-2-1-3-5-10/h9-10H,1-8H2,(H3,12,13,15) |
InChI-Schlüssel |
WAIJJWXSTVONAJ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N2CCC(C2)NC(=O)N |
Kanonische SMILES |
C1CCC(CC1)N2CCC(C2)NC(=O)N |
Synonyme |
(1-Cyclohexyl-3-pyrrolidinyl)urea |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



